Cas no 884494-69-3 (3-Fluoro-2-methoxypyridine)

3-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine and electron-donating methoxy groups enable selective functionalization. The structural motif enhances reactivity in cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. The compound is particularly valuable in the development of bioactive molecules, where fine-tuning electronic and steric properties is critical. Handling requires standard precautions for fluorinated aromatic compounds.
3-Fluoro-2-methoxypyridine structure
3-Fluoro-2-methoxypyridine structure
Product Name:3-Fluoro-2-methoxypyridine
CAS No:884494-69-3
MF:C6H6FNO
MW:127.116344928741
MDL:MFCD03094945
CID:860169
PubChem ID:44754778
Update Time:2025-05-20

3-Fluoro-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-methoxypyridine
    • 2-methoxy-3-fluoropyridine
    • PubChem10624
    • 2-methoxy-fluoropyridine
    • 3-fluoranyl-2-methoxy-pyridine
    • VOXFISDIRIAWCW-UHFFFAOYSA-N
    • AB13397
    • ST2417695
    • Z5254
    • 494F693
    • A842595
    • 3-Fluoro-2-methoxypyridine (ACI)
    • AKOS005256748
    • SCHEMBL1763803
    • CS-W005457
    • SY105139
    • DTXSID90660511
    • 884494-69-3
    • EN300-119842
    • MFCD03094945
    • DS-12183
    • MDL: MFCD03094945
    • Inchi: 1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
    • InChI Key: VOXFISDIRIAWCW-UHFFFAOYSA-N
    • SMILES: FC1C(OC)=NC=CC=1

Computed Properties

  • Exact Mass: 127.04300
  • Monoisotopic Mass: 127.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.146
  • Boiling Point: 139.4 °C at 760 mmHg
  • Flash Point: 139.4 °C at 760 mmHg
  • PSA: 22.12000
  • LogP: 1.22930

3-Fluoro-2-methoxypyridine Security Information

  • Hazardous Material transportation number:1993
  • HazardClass:3
  • PackingGroup:

3-Fluoro-2-methoxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Fluoro-2-methoxypyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate ,  Silver triflate ,  Selectfluor Solvents: Ethyl acetate ;  5 - 15 h, 55 °C
Reference
Silver-mediated fluorination of potassium aryltrifluoroborates with Selectfluor
Dubbaka, Srinivas Reddy; et al, Tetrahedron, 2014, 70(51), 9676-9681

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  Tetrabutylammonium hydrogen sulfate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Dichloromethane ,  Water ;  1 min, rt; 24 h, 33 °C
Reference
19F- and 18F-arene deoxyfluorination via organic photoredox-catalysed polarity-reversed nucleophilic aromatic substitution
Tay, Nicholas E. S. ; et al, Nature Catalysis, 2020, 3(9), 734-742

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Picolinic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
2.1 Reagents: Cesium fluoride ,  Tetrabutylammonium hydrogen sulfate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Dichloromethane ,  Water ;  1 min, rt; 24 h, 33 °C
Reference
19F- and 18F-arene deoxyfluorination via organic photoredox-catalysed polarity-reversed nucleophilic aromatic substitution
Tay, Nicholas E. S. ; et al, Nature Catalysis, 2020, 3(9), 734-742

Production Method 4

Reaction Conditions
1.1 -
2.1 Reagents: Tripotassium phosphate Catalysts: Picolinic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
3.1 Reagents: Cesium fluoride ,  Tetrabutylammonium hydrogen sulfate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Dichloromethane ,  Water ;  1 min, rt; 24 h, 33 °C
Reference
19F- and 18F-arene deoxyfluorination via organic photoredox-catalysed polarity-reversed nucleophilic aromatic substitution
Tay, Nicholas E. S. ; et al, Nature Catalysis, 2020, 3(9), 734-742

3-Fluoro-2-methoxypyridine Raw materials

3-Fluoro-2-methoxypyridine Preparation Products

3-Fluoro-2-methoxypyridine Suppliers

Amadis Chemical Company Limited
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(CAS:884494-69-3)3-Fluoro-2-methoxypyridine
Order Number:A842595
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:57
Price ($):184.0
Email:sales@amadischem.com

3-Fluoro-2-methoxypyridine Related Literature

Additional information on 3-Fluoro-2-methoxypyridine

Introduction to 3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3) and Its Applications in Modern Chemical Biology

3-Fluoro-2-methoxypyridine, identified by the chemical abstracts service number 884494-69-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluoro and methoxy substituents, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of a fluorine atom at the 3-position and a methoxy group at the 2-position introduces both lipophilicity and metabolic stability, which are critical factors in drug design.

The fluoro group, in particular, is well-documented for its ability to modulate the pharmacokinetic and pharmacodynamic properties of small molecules. In medicinal chemistry, fluorine atoms can enhance binding affinity, improve metabolic resistance, and influence the overall bioavailability of therapeutic agents. The methoxy group, on the other hand, serves as a hydrophobic anchor and can participate in hydrogen bonding interactions, further enhancing the compound's interaction with biological targets. Together, these substituents make 3-Fluoro-2-methoxypyridine a versatile building block for synthesizing pharmacologically relevant compounds.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Fluoro-2-methoxypyridine, making it more accessible for research applications. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated fluorination have streamlined the synthesis process, allowing for scalable production. These innovations have not only reduced costs but also improved yields, making 3-Fluoro-2-methoxypyridine more practical for industrial applications.

In the realm of drug discovery, 3-Fluoro-2-methoxypyridine has been utilized as an intermediate in the synthesis of various bioactive molecules. Its structural motif is frequently incorporated into kinase inhibitors, antiviral agents, and anticancer drugs due to its ability to interact with biological targets in a precise manner. For instance, recent studies have highlighted its role in developing tyrosine kinase inhibitors (TKIs), which are crucial in treating cancers such as leukemia and melanoma. The fluoro group's ability to enhance binding affinity has been particularly beneficial in designing TKIs with improved selectivity and potency.

Another area where 3-Fluoro-2-methoxypyridine has shown promise is in antiviral research. The compound's structural features allow it to mimic natural pyridine derivatives found in viruses, thereby interfering with viral replication mechanisms. Researchers have leveraged its scaffold to develop inhibitors targeting viral proteases and polymerases. These efforts have led to the discovery of several lead compounds with significant antiviral activity. The metabolic stability conferred by the fluoro group ensures that these compounds remain active within biological systems for extended periods, enhancing their therapeutic efficacy.

The versatility of 3-Fluoro-2-methoxypyridine extends beyond oncology and virology. It has also been explored in neurodegenerative disease research, where its ability to modulate neurotransmitter receptors is highly valuable. For example, derivatives of this compound have been investigated as potential treatments for Alzheimer's disease and Parkinson's disease due to their ability to interact with acetylcholinesterase enzymes. The methoxy group plays a crucial role in these interactions by facilitating hydrogen bonding with key residues on the enzyme surface.

Furthermore, the growing interest in fluorinated compounds has spurred research into their environmental impact and biodegradability. While traditional fluorinated compounds have raised concerns about persistence and toxicity, recent studies on 3-Fluoro-2-methoxypyridine suggest that careful molecular design can mitigate these issues. By incorporating features that enhance biodegradability while maintaining pharmacological activity, researchers aim to develop greener alternatives without compromising therapeutic efficacy.

The synthesis of complex derivatives from 3-Fluoro-2-methoxypyridine continues to be an active area of investigation. Advanced computational methods are now routinely employed to predict the properties of novel derivatives before they are synthesized experimentally. This approach not only accelerates drug discovery but also reduces waste by prioritizing promising candidates based on their predicted bioactivity and pharmacokinetic profiles.

In conclusion,3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable scaffold for developing drugs targeting various diseases, including cancer and viral infections. As synthetic methodologies continue to evolve and computational tools become more sophisticated,3-Fluoro-2-methoxypyridine will undoubtedly remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:884494-69-3)3-Fluoro-2-methoxypyridine
A842595
Purity:99%
Quantity:10.0g
Price ($):184.0
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